molecular formula C6H12ClNO2S B1419633 (R)-Ethyl thiazolidine-4-carboxylate hydrochloride CAS No. 86028-91-3

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

Cat. No. B1419633
CAS RN: 86028-91-3
M. Wt: 197.68 g/mol
InChI Key: SQRLNYSSTHJCIU-JEDNCBNOSA-N
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Description

“®-Ethyl thiazolidine-4-carboxylate hydrochloride” is a chemical compound that is part of the thiazolidine family . Thiazolidines are heterocyclic compounds that contain a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . They have been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .


Synthesis Analysis

Thiazolidines can be synthesized through a stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline . The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis .


Molecular Structure Analysis

The molecular formula of “®-Ethyl thiazolidine-4-carboxylate hydrochloride” is C5H10ClNO2S .


Chemical Reactions Analysis

Thiazolidines can react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It does not require any catalyst and the thiazolidine product remains stable .

Scientific Research Applications

Synthesis and Safener Activity

In 2018, Zhao et al. discussed the synthesis of novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates. These compounds, derived from l-cysteine methyl ester hydrochloride, showed protective effects on maize against chlorimuron-ethyl injury. The research also involved molecular docking modeling, highlighting the potential agricultural applications of these compounds (Li-xia Zhao et al., 2018).

Antihypertensive Activity

Li Zeng-chun's 2007 study synthesized thiazolidine-4-carboxylic acid from L-cysteine hydrochloride. The product showed significant antihypertensive effects in renal hypertensive rats, comparable to the drug captopril. This suggests potential therapeutic applications in controlling high blood pressure (Li Zeng-chun, 2007).

Antioxidant Activity

In 2014, Apotrosoaei et al. conducted a study on thiazolidin-4-ones derivatives, synthesized from ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid. These compounds showed significant antioxidant effects, with some derivatives demonstrating activities comparable to ascorbic acid. This points to the potential use of these derivatives as antioxidants (Maria Apotrosoaei et al., 2014).

Antimalarial Activity

A 2013 study by Solomon et al. synthesized new 4-aminoquinoline-derived thiazolidines and evaluated their antimalarial activity against strains of Plasmodium. Two compounds exhibited significant suppression of parasitaemia, suggesting their potential as antimalarial agents (V. Solomon et al., 2013).

Structural Analysis

Kamo et al. in 1979 conducted a population analysis of (R)-thiazolidine-4-carboxylic acid, refining the population of electrons in the molecule. This study provided insights into the structural aspects of the compound, which can be crucial for understanding its reactivity and interactions (Jun Kamo et al., 1979).

Safety And Hazards

The safety data sheet for a similar compound, Methyl thiazolidine-2-carboxylate hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiazolidine chemistry has been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . Future research may focus on improving the stability of thiazolidine products and exploring their potential applications in biomedicine .

properties

IUPAC Name

ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLNYSSTHJCIU-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670013
Record name Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

CAS RN

86028-91-3
Record name Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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